molecular formula C18H21BrN4O B3059909 1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide CAS No. 14153-76-5

1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide

Cat. No. B3059909
CAS RN: 14153-76-5
M. Wt: 389.3 g/mol
InChI Key: DCWVSARDKULYIT-UHFFFAOYSA-M
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Description

1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide is a useful research compound. Its molecular formula is C18H21BrN4O and its molecular weight is 389.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Properties

  • The compound has been studied for its structural properties, particularly focusing on the supramolecular assemblies and hydrogen bonding behavior. For instance, Sakwa and Wheeler (2003) explored the hydrogen bonding patterns in related compounds, emphasizing the interactions between ammonium cations and sulfonate groups (Sakwa & Wheeler, 2003).

Synthesis and Modification

  • Studies have focused on the synthesis and modification of related compounds, highlighting their potential in various applications. Krogstad et al. (2007) described the synthesis and solubility studies of water-soluble phosphines derived from 1,3,5-triaza-7-phosphaadamantane, which is structurally similar (Krogstad et al., 2007).

Phase Transition Studies

  • The compound's derivatives have been analyzed for their phase transition properties. Usman, Chantrapromma, and Fun (2001) reported on the temperature phase transition of a compound involving hexamethylenetetramine and 2,4-dinitrophenol, demonstrating the role of hydrogen bonds and weak interactions in these transitions (Usman, Chantrapromma, & Fun, 2001).

Catalytic and Oxidative Properties

  • The compound's derivatives have been utilized for their catalytic and oxidative properties. For example, Minghu, Gui-chun, and Zuxing (2000) developed a reagent from a similar compound for efficient oxidation of organic compounds under specific conditions (Minghu, Gui-chun, & Zuxing, 2000).

properties

IUPAC Name

1-naphthalen-2-yl-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N4O.BrH/c23-18(17-6-5-15-3-1-2-4-16(15)7-17)8-22-12-19-9-20(13-22)11-21(10-19)14-22;/h1-7H,8-14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWVSARDKULYIT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC5=CC=CC=C5C=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585924
Record name 1-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide

CAS RN

14153-76-5
Record name NSC36400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide
Reactant of Route 2
1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide
Reactant of Route 3
Reactant of Route 3
1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide
Reactant of Route 4
Reactant of Route 4
1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide
Reactant of Route 5
1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide
Reactant of Route 6
Reactant of Route 6
1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide

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